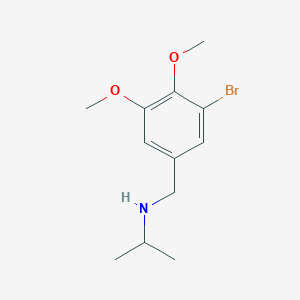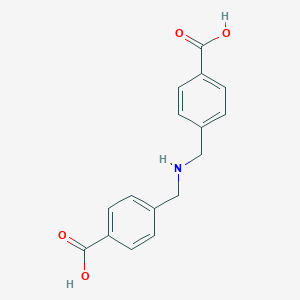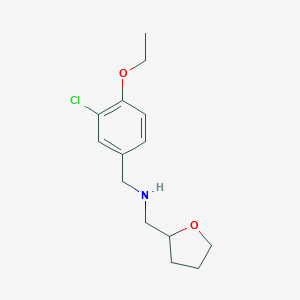![molecular formula C15H16ClN5O B275579 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based molecule that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with GABA-A receptors. This compound binds to the benzodiazepine site of the receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability. This mechanism of action has been extensively studied and has been shown to be specific to the benzodiazepine site of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine have been studied in various in vitro and in vivo models. This compound has been shown to enhance the activity of GABA-A receptors, leading to a decrease in neuronal excitability. This effect has been observed in various brain regions, including the hippocampus, cortex, and amygdala. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models, which further supports its potential application in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its specificity to the benzodiazepine site of the GABA-A receptor. This allows for the study of the specific effects of benzodiazepine modulators on neuronal activity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine. One of the most promising directions is the development of new drugs for the treatment of neurological disorders. This compound has shown potential as a modulator of GABA-A receptors, which are important in the regulation of neuronal activity. In addition, further studies are needed to explore the potential applications of this compound in other scientific research fields, such as pharmacology and medicinal chemistry.
Conclusion:
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its mechanism of action has been extensively studied, and its potential applications in the treatment of neurological disorders have been explored. Further studies are needed to explore the potential applications of this compound in other scientific research fields.
Méthodes De Synthèse
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine can be achieved using various methods. One of the most commonly used methods is the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with sodium azide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with thionyl chloride, followed by reaction with sodium azide and reduction with lithium aluminum hydride. These methods have been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a modulatory effect on the activity of GABA-A receptors, which are important in the regulation of neuronal activity. This effect has been observed in both in vitro and in vivo studies, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Propriétés
Formule moléculaire |
C15H16ClN5O |
|---|---|
Poids moléculaire |
317.77 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,19) |
Clé InChI |
HQQBTDSWVBMIBU-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)

![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)
